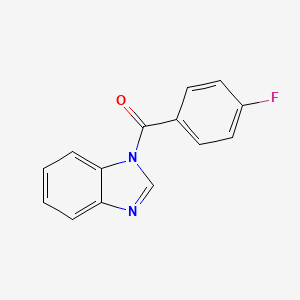

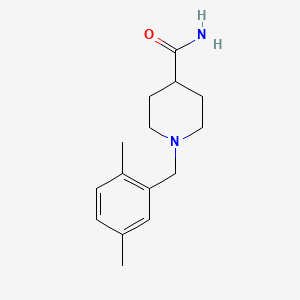

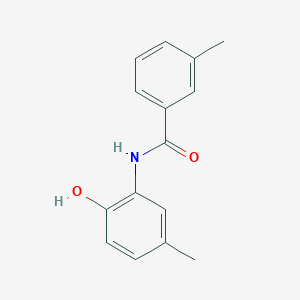

![molecular formula C15H13N3OS3 B5696900 2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide” is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is a part of a series of compounds that have been synthesized and evaluated for their urease inhibitor activities .

Synthesis Analysis

The synthesis of these compounds involves three steps, starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The process is efficient and results in high isolated yields .Chemical Reactions Analysis

The compound is part of a series of derivatives that have been evaluated for their urease inhibitor activities . The urease inhibitory activity of these compounds has been compared with standard inhibitors, and the synthesized compounds have shown high activity against the enzyme .Wissenschaftliche Forschungsanwendungen

Chemical Properties

This compound, also known as AldrichCPR, has a linear formula of C15H13N3OS3 and a molecular weight of 347.482 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Anti-Epileptic Applications

The 1,3,4-thiadiazole moiety, which is present in this compound, has been found to exhibit a wide range of biological activities, including anticonvulsant effects . Derivatives of 1,3,4-thiadiazole have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity .

Anticancer/Antitumor Applications

1,3,4-thiadiazole derivatives have been found to possess anticancer/antitumor activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .

Antidiabetic Applications

The 1,3,4-thiadiazole moiety has also been associated with antidiabetic activities . This suggests potential applications of this compound in the treatment of diabetes .

Anti-Inflammatory Applications

1,3,4-thiadiazole derivatives have been found to exhibit anti-inflammatory activities . This suggests potential applications of this compound in the treatment of inflammatory conditions .

Antimicrobial Applications

The 1,3,4-thiadiazole moiety has been associated with antimicrobial activities . This suggests potential applications of this compound in the treatment of microbial infections .

Urease Inhibitory Applications

2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . This suggests potential applications of this compound in the treatment of diseases related to urease activity .

Antiviral Applications

The 1,3,4-thiadiazole moiety has been associated with antiviral activities . This suggests potential applications of this compound in the treatment of viral infections .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS3/c16-13(19)9-21-15-18-17-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGJBVKYFQWSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((1-Naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

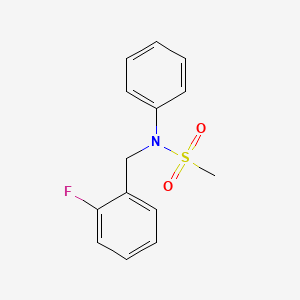

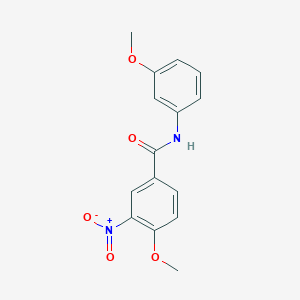

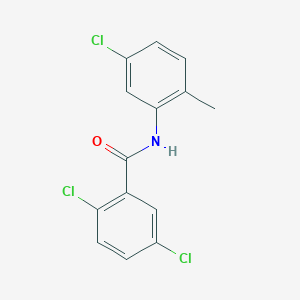

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)

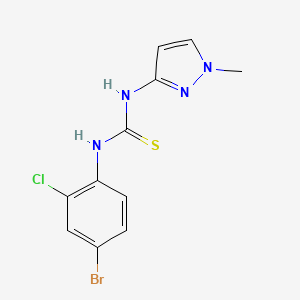

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)